Einecs 298-767-1
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Overview
Description
Einecs 298-767-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981
Preparation Methods
The preparation methods for Einecs 298-767-1 would typically involve synthetic routes and reaction conditions specific to the chemical structure of the compound. Industrial production methods would also be tailored to optimize yield and purity. Unfortunately, detailed synthetic routes and industrial production methods for this compound were not found in the search results. Generally, such methods would include:
Synthetic Routes: These could involve multi-step organic synthesis, starting from readily available precursors and using various reagents and catalysts to achieve the desired chemical transformations.
Reaction Conditions: Conditions such as temperature, pressure, solvent, and pH would be optimized to ensure the highest efficiency and selectivity of the reactions.
Industrial Production: Large-scale production might involve continuous flow reactors, batch reactors, and other industrial equipment to produce the compound in significant quantities.
Chemical Reactions Analysis
Einecs 298-767-1, like many chemical substances, would undergo various types of chemical reactions. These could include:
Oxidation: Reactions where the compound gains oxygen or loses hydrogen.
Reduction: Reactions where the compound gains hydrogen or loses oxygen.
Substitution: Reactions where one functional group in the compound is replaced by another.
Common Reagents and Conditions: These would depend on the specific reactions but could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Major Products: The products formed would depend on the specific reactions and conditions used.
Scientific Research Applications
Einecs 298-767-1 could have a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be investigated for its pharmacological properties or used in drug development.
Industry: Applications in manufacturing processes, materials science, or as a component in various industrial products.
Mechanism of Action
The mechanism of action for Einecs 298-767-1 would depend on its chemical structure and the specific biological or chemical context in which it is used. Generally, the mechanism of action involves:
Molecular Targets: The specific molecules or structures within a biological system that the compound interacts with.
Pathways Involved: The biochemical or signaling pathways that are affected by the compound’s interaction with its targets.
Comparison with Similar Compounds
Einecs 298-767-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. The comparison would focus on:
Chemical Properties: Differences in reactivity, stability, and other chemical properties.
Biological Activity: Variations in biological effects and mechanisms of action.
Applications: Differences in scientific research and industrial applications.
Unfortunately, specific details about similar compounds and their comparisons were not found in the search results.
Conclusion
This compound is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances. While detailed information about its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds is limited, it is clear that such compounds play a crucial role in various fields of science and industry.
Properties
CAS No. |
93838-96-1 |
---|---|
Molecular Formula |
C22H33N3O4S4 |
Molecular Weight |
531.8 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C16H18N2O4S4.C6H15N/c1-2-17-14(19)13(25-16(17)23)15-18(9-5-6-10-26(20,21)22)11-7-3-4-8-12(11)24-15;1-4-7(5-2)6-3/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,20,21,22);4-6H2,1-3H3/b15-13+; |
InChI Key |
YTJRMLXNXNTYJL-GVYCEHEKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)CCCCS(=O)(=O)O)/SC1=S.CCN(CC)CC |
Canonical SMILES |
CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)CCCCS(=O)(=O)O)SC1=S.CCN(CC)CC |
Origin of Product |
United States |
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